![molecular formula C18H21ClN2O5S B3507643 N~1~-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3507643.png)
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. The molecule also contains a sulfonyl group (SO2), which is a functional group consisting of two oxygen atoms single-bonded to a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show the amide and sulfonyl groups attached to different parts of the molecule. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Amides and sulfonyl groups can participate in a variety of chemical reactions. For example, amides can be hydrolyzed to produce carboxylic acids and amines. Sulfonyl groups can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide and sulfonyl groups might make the compound soluble in polar solvents .Mechanism of Action
Target of Action
CK1 is a family of serine/threonine protein kinases that play critical roles in various cellular processes, including cell cycle progression, transcription, and signal transduction pathways .
Mode of Action
Kinase inhibitors typically work by binding to the kinase enzyme and blocking its activity, which can lead to the inhibition of the phosphorylation of specific substrates, thereby affecting the activity of cellular pathways .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific kinase it targets. If it targets CK1, it could potentially affect multiple cellular processes, as CK1 is known to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If it inhibits CK1, it could potentially affect a variety of cellular processes, leading to changes in cell cycle progression, transcription, translation, cytoskeletal structure, cell-cell adhesion, and signal transduction .
Future Directions
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-12-14(19)6-5-7-15(12)20-18(22)11-21(2)27(23,24)17-10-13(25-3)8-9-16(17)26-4/h5-10H,11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXNHKWAMUICGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.